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molecular formula C12H15FO2 B8495159 Ethyl 3-(4-fluorophenyl)butyrate

Ethyl 3-(4-fluorophenyl)butyrate

Cat. No. B8495159
M. Wt: 210.24 g/mol
InChI Key: WUMWOGQJNPFHOF-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

A solution of ethyl 3-(4-fluorophenyl)butyrate (45.3 g, 0.215 mol), 85% potassium hydroxide (14.22 g, 0.215 mol, Mallinckrodt) in 200 ml of deionized water was refluxed for 2 h, concentrated by spin evaporation in vacuo, made acidic (pH 3) with 12N hydrochloric acid (Mallinckrodt), and extracted with dichloromethane (4×200 ml). The dichloromethane layers were combined, washed with deionized water (50 ml), and concentrated by spin evaporation in vacuo. The residue was crystallized from dichloromethane-hexanes to give 34.5 g (88%) of 3-(4-fluorophenyl)butyric acid as a white crystalline solid;
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
14.22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:15])[CH2:9][C:10]([O:12]CC)=[O:11])=[CH:4][CH:3]=1.[OH-].[K+]>O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH3:15])[CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
45.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)OCC)C
Name
Quantity
14.22 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by spin evaporation in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×200 ml)
WASH
Type
WASH
Details
washed with deionized water (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by spin evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from dichloromethane-hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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